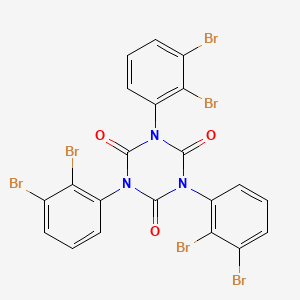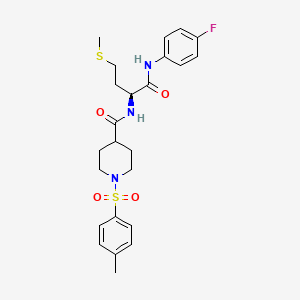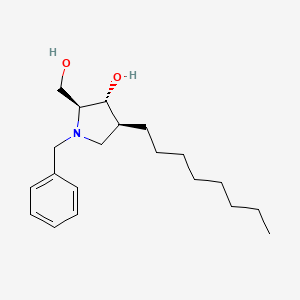![molecular formula C18H16O2S B15172402 2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan CAS No. 941270-39-9](/img/structure/B15172402.png)
2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a methoxy group, a phenyl group, and a phenylsulfanyl group attached to the furan ring, making it a unique and versatile molecule in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions using benzene and a suitable catalyst like aluminum chloride (AlCl3).
Addition of the Phenylsulfanyl Group: The phenylsulfanyl group can be added through nucleophilic substitution reactions using thiophenol (C6H5SH) and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the phenylsulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiophenol (C6H5SH), methyl iodide (CH3I)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted furans
Aplicaciones Científicas De Investigación
2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be tested for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Research into the compound’s medicinal properties may lead to the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable molecule in medicinal chemistry.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan involves its interaction with specific molecular targets and pathways. The compound’s phenylsulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. Additionally, the methoxy and phenyl groups can enhance the compound’s binding affinity to various receptors, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-3-phenylfuran: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.
3-Phenyl-5-[(phenylsulfanyl)methyl]furan: Lacks the methoxy group, leading to variations in reactivity and applications.
2-Methoxy-5-[(phenylsulfanyl)methyl]furan: The position of the phenyl group is different, affecting the compound’s overall properties.
Uniqueness
2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan is unique due to the presence of all three functional groups (methoxy, phenyl, and phenylsulfanyl) on the furan ring. This combination of groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
941270-39-9 |
|---|---|
Fórmula molecular |
C18H16O2S |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-methoxy-3-phenyl-5-(phenylsulfanylmethyl)furan |
InChI |
InChI=1S/C18H16O2S/c1-19-18-17(14-8-4-2-5-9-14)12-15(20-18)13-21-16-10-6-3-7-11-16/h2-12H,13H2,1H3 |
Clave InChI |
NLERBTKTZUKQOT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(O1)CSC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)
![2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B15172343.png)
![2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B15172344.png)
![N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15172345.png)
![butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate](/img/structure/B15172350.png)

![(3E)-3-[(4-Ethylphenyl)imino]-4,4,4-trifluoro-1-(furan-2-yl)butan-1-one](/img/structure/B15172365.png)
![[Dibutyl(tert-butyl)stannyl]diazene](/img/structure/B15172369.png)
![2-(2-bromophenyl)-7-chloro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15172374.png)

![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B15172400.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate](/img/structure/B15172408.png)
